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molecular formula C12H10FNO3 B8295134 Methyl 2-cyclopropyl-6-fluorobenzoxazole-4-carboxylate

Methyl 2-cyclopropyl-6-fluorobenzoxazole-4-carboxylate

Cat. No. B8295134
M. Wt: 235.21 g/mol
InChI Key: ZFCOEGCPIVFTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07553846B2

Procedure details

A mixture of 2-(cyclopropanecarboxamido)-5-fluoro-3-hydroxybenzoate from Step D (180 mg, 0.71 mmol), p-toluenesulfonic acid monohydrate (202 mg, 1.07 mmol) and toluene (5 mL) was heated at reflux under nitrogen for 3 h. The reaction mixture was then cooled to room temperature, diluted with ethyl acetate, washed with a saturated solution of sodium bicarbonate and brine, dried over sodium sulfate, filtered and concentrated. The crude material was purified by Combi-flash chromatography (silica gel, 60:40 hexanes/ethyl acetate) to afford methyl 2-cyclopropyl-6-fluorobenzoxazole-4-carboxylate (115 mg, 69%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 7.68 (dd, J=10.2, 2.4 Hz, 1H), 7.34 (dd, J=7.5, 2.4 Hz, 1H), 4.02 (s, 3H), 2.39-2.29 (m, 1H), 1.35-1.29 (m, 2H), 1.26-1.17 (m, 2H); 19F NMR (282 MHz, CDCl3) δ −116.29; MS (ESI+) m/z 236 (M+H).
Name
2-(cyclopropanecarboxamido)-5-fluoro-3-hydroxybenzoate
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([NH:6][C:7]2[C:15]([OH:16])=[CH:14][C:13]([F:17])=[CH:12][C:8]=2[C:9]([O-:11])=[O:10])=O)[CH2:3][CH2:2]1.O.[C:19]1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>C(OCC)(=O)C>[CH:1]1([C:4]2[O:16][C:15]3[C:7](=[C:8]([C:9]([O:11][CH3:19])=[O:10])[CH:12]=[C:13]([F:17])[CH:14]=3)[N:6]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
2-(cyclopropanecarboxamido)-5-fluoro-3-hydroxybenzoate
Quantity
180 mg
Type
reactant
Smiles
C1(CC1)C(=O)NC1=C(C(=O)[O-])C=C(C=C1O)F
Name
Quantity
202 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 3 h
Duration
3 h
WASH
Type
WASH
Details
washed with a saturated solution of sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by Combi-flash chromatography (silica gel, 60:40 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1OC=2C(N1)=C(C=C(C2)F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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